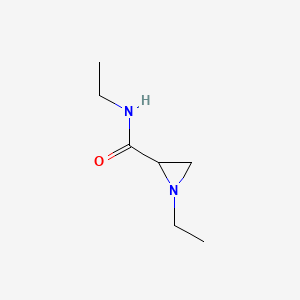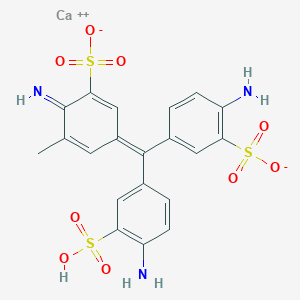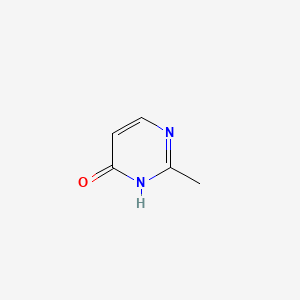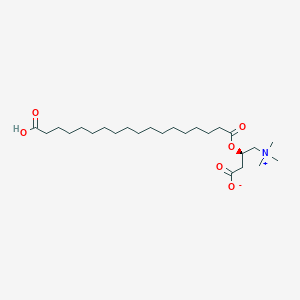
艾美菌素苯甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Emamectin benzoate (Proclaim) is an avermectin class insecticide developed for the control of lepidopteron insects. This class of pesticide consists of homologous semi-synthetic macrolides that are derived from the natural fermentation products of Streptomyces bacteria. It kills insects by disrupting neurotransmitters, causing irreversible paralysis. It is more effective when ingested, but it also somewhat effective on contact. When sprayed to foliage, emamectin benzoate penetrates the leaf tissue and forms reservoir within treated leaves, which provides residual activity against pests that ingest the substance when feeding. Emamectin is widely used in the US and Canada as an insecticide because of its chloride channel activation properties. It is approved by the EPA for use in prevention of emerald ash borer in ash trees. Emamectin has also shown promising applications in the eradication of fish lice and in fish farming.
科学研究应用
在水产养殖中,艾美菌素苯甲酸酯 (EMB) 主要用于控制鲑鱼中的海虱。然而,过度依赖导致海虱耐受性增加,降低了其有效性。EMB 与参与耐药性的转运蛋白 P-糖蛋白 (P-gp) 相互作用,导致海虱中 P-gp mRNA 表达增加,表明可能的耐药机制 (Igboeli et al., 2012)。
研究表明,艾美菌素苯甲酸酯耐受性出现在海虱的不同生命阶段。这种耐受性的发展对于监测治疗效果和了解水生外寄生虫耐药背后的机制至关重要 (Jones et al., 2013)。
在农业中,艾美菌素苯甲酸酯被用作针对鳞翅目害虫的生物杀虫剂。研究表明,对艾美菌素苯甲酸酯产生耐受性会显著影响害虫(如斜纹夜蛾)的生活史特征和适应性,导致发育时间延长和繁殖力下降 (Zaka et al., 2014)。
艾美菌素苯甲酸酯对某些害虫(如食心虫和东方果实蝇)表现出高毒性。由于其高功效和选择性毒性,在综合虫害管理 (IPM) 计划中使用它得到支持,而这种选择性毒性不会伤害有益昆虫 (Ioriatti et al., 2009)。
在毒理学研究中,已经研究了艾美菌素苯甲酸酯对人类健康的影响。例如,它会在小鼠中诱导氧化应激和肝毒性,而与壳聚糖或壳聚糖纳米颗粒共同治疗可以减轻这些影响。这突出了天然材料对抗 EMB 诱导的氧化应激的潜力 (Dawoud et al., 2021)。
此外,艾美菌素苯甲酸酯与海虱中耐药性的发展有关,对水产养殖构成挑战。研究表明,海虱持续接触治疗后的亚致死浓度的 EMB 可能是导致耐药的一个促成因素 (Lam et al., 2020)。
艾美菌素苯甲酸酯还会导致大鼠出现神经行为毒性,而橙皮苷对这些毒性作用表现出保护作用。这项研究证明了与 EMB 使用相关的潜在风险以及天然物质的保护作用 (Noshy & Azouz, 2021)。
作用机制
Target of Action
Emamectin benzoate primarily targets the γ-aminobutyric acid (GABA) system of insect neuronal synapses or neuromuscular synapses . It also acts on the glutamate-gated chloride channels in insect nerve cells . These targets play a crucial role in the transmission of electrical impulses in the muscle and nerves of invertebrates .
Mode of Action
Emamectin benzoate acts as an allosteric modulator of insect glutamate-gated chloride channels (GluCls), inhibiting muscle contractions . It allows a large amount of chloride ions to enter the nerve cells, causing loss of cell function and disrupting nerve conduction . This results in paralysis, lethargy, and starvation of targeted pests .
Biochemical Pathways
Emamectin benzoate affects several biochemical pathways. It upregulates key genes involved in the regulation of juvenile hormone (JH), including JHAMT, Met, and Kr-h1, and downregulates allatostatin (AstA) and allatostatin receptor (AstAR) expression . This results in increased JH titer in adult females and enhanced fecundity . Additionally, it induces significant modification in enzyme activity and transcriptome profile .
Pharmacokinetics
Emamectin benzoate exhibits a long mean residence time (MRT) and slow elimination . The plasma distribution half-life (t1⁄2α) is estimated to be 2.5 h, the elimination half-life (t1⁄2β) is 216 h, the total body clearance (ClT) is 0.0059 L/kg/h, and the MRT is 385 h . The absolute oral bioavailability of emamectin benzoate (F%) in crucian carp was calculated to be approximately 52.70% .
Result of Action
The action of emamectin benzoate leads to profound changes in female brown planthopper (BPH) fitness, including enhanced ovarian development and elevated egg production . It also causes a marked induction of oxidative damage in liver tissue as demonstrated by an increased level of TBARS and reduced GSH level .
Action Environment
Emamectin benzoate is persistent in the environment, breaking down slowly . It is widely used in the fish farm industry to control sea lice in marine finfish farming .
安全和危害
未来方向
Pesticide slow-release formulations provide a way to increase the efficiency of active components by reducing the amount of pesticide that needs to be applied . Slow-release formulations also increase the stability and prolong the control effect of photosensitive pesticides . These results demonstrated that Emamectin benzoate slow-release microspheres are an attractive candidate for improving pesticide efficacy and prolonging the control effect of Emamectin benzoate in the environment .
生化分析
Biochemical Properties
Emamectin benzoate functions primarily by activating chloride channels in the nervous systems of target pests. It binds to gamma-aminobutyric acid (GABA) receptors and glutamate-gated chloride channels, leading to an influx of chloride ions into the nerve cells . This hyperpolarizes the nerve cells, resulting in paralysis and eventual death of the pest . The compound interacts with various enzymes and proteins, including cytochrome P450 monooxygenases, glutathione S-transferases, and esterases, which are involved in its detoxification and metabolism .
Cellular Effects
Emamectin benzoate exerts significant effects on various cell types and cellular processes. In neuronal cells, it disrupts normal cell signaling by increasing the release of GABA and enhancing its binding to receptors . This leads to an increased influx of chloride ions, causing hyperpolarization and inhibition of neurotransmission . In non-neuronal cells, emamectin benzoate can induce oxidative stress by increasing the production of reactive oxygen species (ROS), which can damage cellular components and disrupt normal cellular metabolism .
Molecular Mechanism
At the molecular level, emamectin benzoate acts by binding to GABA receptors and glutamate-gated chloride channels on the post-junction membrane of nerve and muscle cells . This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization and inhibition of nerve signal transmission . Additionally, emamectin benzoate can inhibit the activity of certain enzymes, such as acetylcholinesterase, further disrupting normal nerve function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of emamectin benzoate can vary over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to ultraviolet light . Over time, emamectin benzoate can cause long-term effects on cellular function, including persistent inhibition of neurotransmission and chronic oxidative stress . In in vitro studies, prolonged exposure to emamectin benzoate has been shown to result in sustained neurotoxicity and cellular damage .
Dosage Effects in Animal Models
The effects of emamectin benzoate vary with different dosages in animal models. At low doses, the compound can cause mild neurotoxic effects, such as lethargy and tremors . At higher doses, emamectin benzoate can cause severe neurotoxicity, including ataxia, convulsions, and even death . In rats, single doses of 10 mg/kg or higher have been shown to cause significant neurotoxic effects, including nerve degeneration in the central and peripheral nervous systems .
Metabolic Pathways
Emamectin benzoate is metabolized primarily by cytochrome P450 monooxygenases, which convert it into various metabolites . These metabolites can then be further processed by other enzymes, such as glutathione S-transferases and esterases . The metabolic pathways of emamectin benzoate involve multiple steps, including oxidation, reduction, and conjugation reactions . These pathways help to detoxify the compound and facilitate its excretion from the body .
Transport and Distribution
Within cells and tissues, emamectin benzoate is transported and distributed through various mechanisms. It can interact with transport proteins, such as the ATP-binding cassette (ABC) transporter p-glycoprotein, which helps to move the compound across cell membranes . Emamectin benzoate can also bind to plasma proteins, which can affect its distribution and accumulation in different tissues . The compound is primarily excreted via bile and feces, with only a small amount excreted in urine .
Subcellular Localization
Emamectin benzoate is localized primarily in the cytoplasm of cells, where it can interact with various cellular components . Due to its lipophilic nature, the compound can easily cross cell membranes and accumulate in the cytoplasm . Emamectin benzoate can also interact with subcellular organelles, such as mitochondria, where it can induce oxidative stress and disrupt normal cellular function . The compound’s localization and activity can be influenced by various factors, including its chemical structure and the presence of specific targeting signals .
属性
| { "Design of the Synthesis Pathway": "The synthesis of Emamectin benzoate involves the coupling of Emamectin and benzoic acid. The benzoic acid is converted to benzoate ester, which is then coupled with Emamectin to form Emamectin benzoate.", "Starting Materials": [ "Emamectin", "Benzoic acid", "Methanol", "Sulfuric acid", "Sodium hydroxide", "Benzoyl chloride", "Triethylamine" ], "Reaction": [ "Benzoic acid is converted to benzoate ester by reacting with methanol in the presence of sulfuric acid.", "Emamectin is dissolved in a mixture of methanol and sodium hydroxide.", "Benzoyl chloride is added to the Emamectin solution in the presence of triethylamine to form Emamectin benzoyl intermediate.", "The benzoate ester is then added to the Emamectin benzoyl intermediate and the reaction mixture is stirred for several hours.", "The resulting Emamectin benzoate is isolated and purified." ] } | |
CAS 编号 |
137512-74-4 |
分子式 |
C56H81NO15 |
分子量 |
1008.2 g/mol |
IUPAC 名称 |
benzoic acid;2-butan-2-yl-21',24'-dihydroxy-12'-[4-methoxy-5-[4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |
InChI |
InChI=1S/C49H75NO13.C7H6O2/c1-12-26(2)44-29(5)18-19-48(63-44)24-35-21-34(62-48)17-16-28(4)43(27(3)14-13-15-33-25-56-46-42(51)30(6)20-36(47(52)59-35)49(33,46)53)60-40-23-38(55-11)45(32(8)58-40)61-39-22-37(54-10)41(50-9)31(7)57-39;8-7(9)6-4-2-1-3-5-6/h13-16,18-20,26-27,29,31-32,34-46,50-51,53H,12,17,21-25H2,1-11H3;1-5H,(H,8,9) |
InChI 键 |
GCKZANITAMOIAR-UHFFFAOYSA-N |
手性 SMILES |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)C/C=C(\C(C(/C=C\C=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC)OC)OC)/C)C.C1=CC=C(C=C1)C(=O)O |
SMILES |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC)OC)OC)C)C.C1=CC=C(C=C1)C(=O)O |
规范 SMILES |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC)OC)OC)C)C.C1=CC=C(C=C1)C(=O)O |
颜色/形态 |
White to off-white powder Off-white crystalline powde |
密度 |
1.20 at 23 °C /Emamectin benzoate/ |
熔点 |
141-146 °C /Emamectin benzoate/ |
溶解度 |
log Kow: 5.9 at pH 9; water solubility: 0.1 mg/L at pH 9 In water, 0.024 g/L at 25 °C (pH 7) /Emamectin benzoate/ |
蒸汽压力 |
3.8X10-8 mm Hg at 21 °C /Emamectin benzoate/ |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B1148164.png)
